(2,3-Dihydro-1h-isoindol-5-yl)carbamic acid tert-butyl ester
Overview
Description
“(2,3-Dihydro-1h-isoindol-5-yl)carbamic acid tert-butyl ester” is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C13H18N2O2 and a molecular weight of 234.2974 .
Molecular Structure Analysis
The InChI code for “(2,3-Dihydro-1h-isoindol-5-yl)carbamic acid tert-butyl ester” is1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-6-4-5-9-7-8-14-11(9)10/h4-6,14H,7-8H2,1-3H3,(H,15,16)
.
Scientific Research Applications
Antiviral Applications
Indole derivatives, such as tert-butyl isoindolin-5-ylcarbamate, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for antiviral activity through medicinal chemistry approaches.
Anti-HIV Activity
The indole scaffold is also significant in the development of anti-HIV drugs. Derivatives have been synthesized and screened for their ability to inhibit HIV-1 and HIV-2 strains’ replication in acutely infected cells . The tert-butyl group’s addition could potentially enhance the lipophilicity of these compounds, improving their ability to penetrate cellular membranes and reach viral targets.
Anticancer Potential
Indole derivatives exhibit a range of biological activities, including anticancer effects. The tert-butyl isoindolin-5-ylcarbamate has been involved in the synthesis of compounds tested for tumor cell growth inhibitory activity, showing promising results in assays on various cancer cell lines . This highlights the potential of such compounds in cancer therapy.
Antimalarial Activity
Compounds containing the indole group, particularly those with modifications like the tert-butyl substitution, have shown potent antimalarial activity . These compounds can serve as a basis for developing new antimalarial drugs, which is crucial given the resistance issues with current treatments.
Antidepressant Effects
The indole nucleus is a common feature in many antidepressant drugs. Derivatives with tert-butyl groups have been reported to possess antidepressant activities . This suggests that tert-butyl isoindolin-5-ylcarbamate could be a valuable lead compound for the development of new antidepressants.
Antileishmanial Properties
Indole derivatives have also been explored for their antileishmanial activities. The introduction of tert-butyl groups into indole-based compounds has resulted in enhanced biological activity against Leishmania parasites . This opens up possibilities for new treatments for leishmaniasis.
DNA Intercalating Agents
Indoloquinoxalines, which can be synthesized from indole derivatives, act as DNA intercalating agents. They have shown antiviral and cytotoxic activity, making them potential candidates for antiviral therapies and cancer treatment .
Synthesis of N-Boc-protected Anilines
In synthetic chemistry, tert-butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This is a crucial step in the synthesis of various pharmaceutical compounds, demonstrating the compound’s importance in drug development.
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-5-4-9-7-14-8-10(9)6-11/h4-6,14H,7-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUGUUBIARCUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CNC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2,3-dihydro-1H-isoindol-5-yl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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